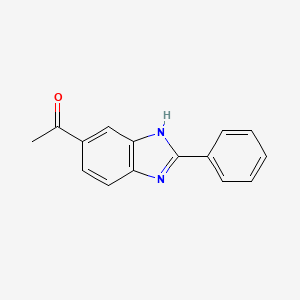
Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse pharmacological properties . The structure of this compound includes a benzimidazole ring fused with a phenyl group, making it a significant molecule in various scientific research fields.
Métodos De Preparación
The synthesis of Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- typically involves the condensation of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the benzimidazole ring .
Aplicaciones Científicas De Investigación
Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.
Metronidazole: An antibiotic and antiprotozoal medication.
The uniqueness of Ethanone, 1-(2-phenyl-1H-benzimidazol-5-YL)- lies in its specific structure, which imparts distinct pharmacological properties and makes it suitable for various scientific and industrial applications .
Propiedades
Número CAS |
91437-90-0 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
1-(2-phenyl-3H-benzimidazol-5-yl)ethanone |
InChI |
InChI=1S/C15H12N2O/c1-10(18)12-7-8-13-14(9-12)17-15(16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clave InChI |
ZACVEKOHHBZAQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


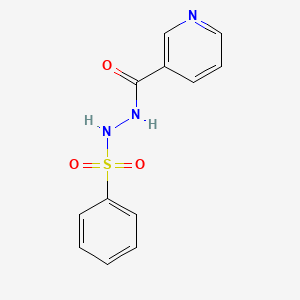
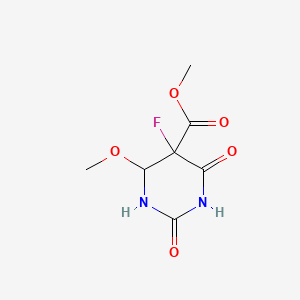
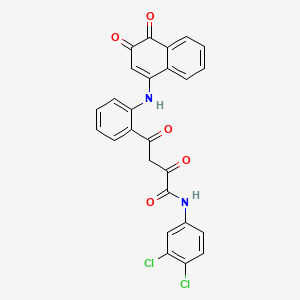

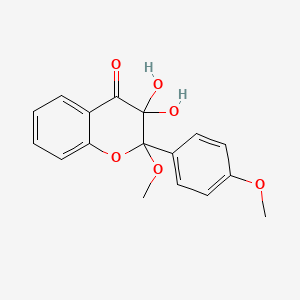
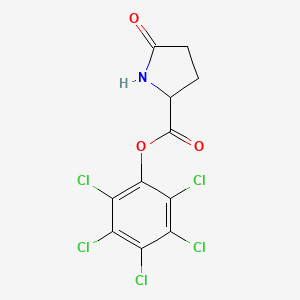
![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
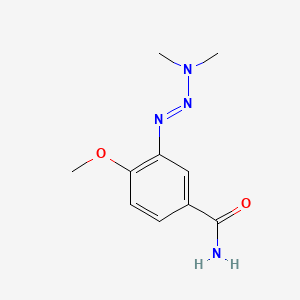
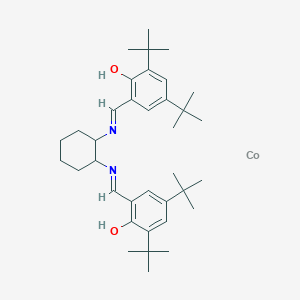
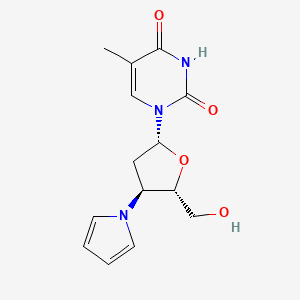
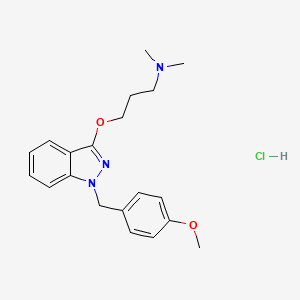
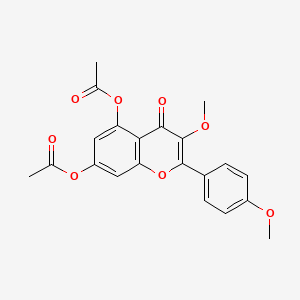
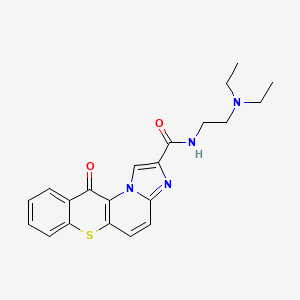
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
